molecular formula C15H22N2O5S B5597424 4-[3-(6-hydroxy-1,4-oxazepan-4-yl)-3-oxopropyl]-N-methylbenzenesulfonamide

4-[3-(6-hydroxy-1,4-oxazepan-4-yl)-3-oxopropyl]-N-methylbenzenesulfonamide

Cat. No.: B5597424
M. Wt: 342.4 g/mol
InChI Key: VGFNXOQWDNRTOL-UHFFFAOYSA-N
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Description

4-[3-(6-hydroxy-1,4-oxazepan-4-yl)-3-oxopropyl]-N-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[3-(6-hydroxy-1,4-oxazepan-4-yl)-3-oxopropyl]-N-methylbenzenesulfonamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound works by reducing inflammation and oxidative stress, which are key factors in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation and oxidative stress, and protect against the damage caused by neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[3-(6-hydroxy-1,4-oxazepan-4-yl)-3-oxopropyl]-N-methylbenzenesulfonamide in lab experiments is its potent anti-cancer and neuroprotective properties. However, one of the major limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 4-[3-(6-hydroxy-1,4-oxazepan-4-yl)-3-oxopropyl]-N-methylbenzenesulfonamide. One of the major areas of research is in the development of new cancer treatments. Studies have shown that this compound has potent anti-cancer properties and could be used in the development of new cancer drugs. Another area of research is in the development of new treatments for neurodegenerative diseases. Studies have shown that this compound has neuroprotective properties and could be used in the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and optimize its use in lab experiments.

Synthesis Methods

The synthesis of 4-[3-(6-hydroxy-1,4-oxazepan-4-yl)-3-oxopropyl]-N-methylbenzenesulfonamide involves several steps. The first step involves the reaction of N-methylbenzenesulfonamide with ethyl acetoacetate in the presence of a base to form 3-(N-methylbenzenesulfonamido)propanoic acid ethyl ester. The second step involves the reaction of the ethyl ester with 6-bromo-1,4-oxazepane in the presence of a base to form 3-(6-bromo-1,4-oxazepan-4-yl)-3-oxopropyl-N-methylbenzenesulfonamide. The final step involves the reaction of the bromo compound with sodium hydroxide to form this compound.

Scientific Research Applications

4-[3-(6-hydroxy-1,4-oxazepan-4-yl)-3-oxopropyl]-N-methylbenzenesulfonamide has been studied extensively for its potential applications in various fields. One of the major areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro. Another area of research is in the field of neurodegenerative diseases. Studies have shown that this compound has neuroprotective properties and can protect against the damage caused by neurodegenerative diseases such as Alzheimer's disease.

Properties

IUPAC Name

4-[3-(6-hydroxy-1,4-oxazepan-4-yl)-3-oxopropyl]-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-16-23(20,21)14-5-2-12(3-6-14)4-7-15(19)17-8-9-22-11-13(18)10-17/h2-3,5-6,13,16,18H,4,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFNXOQWDNRTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCOCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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